molecular formula C10H12ClFN2O B1456500 1-(4-Fluorophenyl)piperazin-2-one hydrochloride CAS No. 697305-48-9

1-(4-Fluorophenyl)piperazin-2-one hydrochloride

Cat. No.: B1456500
CAS No.: 697305-48-9
M. Wt: 230.66 g/mol
InChI Key: QKWPKOVJFOOQNH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperazin-2-one hydrochloride (CAS 697305-48-9) is a fluorinated piperazinone derivative, characterized by a piperazin-2-one core substituted with a 4-fluorophenyl group at the 1-position and a hydrochloride salt. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where piperazine derivatives are valued for their pharmacological versatility . The fluorine substituent enhances electronic properties and metabolic stability, while the hydrochloride salt improves solubility and crystallinity, making it suitable for pharmaceutical formulation .

Properties

IUPAC Name

1-(4-fluorophenyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWPKOVJFOOQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate

Method Overview:

  • The key precursor, tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate, is dissolved in dichloromethane.
  • Hydrogen chloride in 1,4-dioxane is added slowly at 0°C.
  • The reaction mixture is stirred for 3 hours at room temperature (25°C).
  • After reaction completion, solvents are evaporated under reduced pressure.
  • The residue is triturated with diethyl ether, decanted, and dried to yield 1-(4-fluorophenyl)piperazin-2-one hydrochloride.

Reaction Conditions and Yield:

Parameter Details
Starting material tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate (2 g, 6.80 mmol)
Solvent Dichloromethane (5 mL)
Acid reagent Hydrogen chloride in 1,4-dioxane (16.99 mL, 68.0 mmol)
Temperature 0°C during addition, then stirred at 25°C
Reaction time 3 hours
Work-up Solvent evaporation, diethyl ether trituration
Product yield 1.2 g (5.20 mmol), 77%
Product form Hydrochloride salt

Analytical Data:

  • ^1H NMR (400 MHz, DMSO-d6): signals consistent with expected structure.
  • MS: m/z 195 (M+1) confirming molecular weight.

This method is referenced in patent WO2014/9872 and provides a reliable route with good yield and purity.

Hydrolysis and Salt Formation Approaches (Related Process Insights)

Processes for related piperazine derivatives, such as piperazine-ethoxyacetic acids and their hydrochlorides, involve:

  • Reaction of substituted piperazines with haloalkyl nitriles or esters.
  • Hydrolysis of nitrile intermediates in acidic or basic aqueous/alcoholic media.
  • Conversion of free acids into hydrochloride salts by treatment with hydrogen chloride or acid solutions.
  • Use of acid acceptors (e.g., alkali metal carbonates) and inert organic solvents during alkylation steps.
  • Optimization of reaction temperature near reflux to maximize yields.

Though these processes are for different but structurally related compounds, the principles of hydrolysis and salt formation are applicable to this compound preparation, especially for achieving high purity and controlled crystallization of the hydrochloride salt.

Summary Table of Preparation Methods

Step/Aspect Method 1: Acid Deprotection & Salt Formation Related Piperazine Hydrolysis & Salt Formation
Starting Material tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate 2-[2-(4-chlorophenyl)phenylmethyl]-1-piperazinyl ethoxy acetonitrile (analogous)
Key Reagents Hydrogen chloride in 1,4-dioxane Acid or base for hydrolysis
Solvent Dichloromethane Aqueous, alcoholic, or aqueous-alcoholic medium
Temperature 0°C to 25°C 60°C to reflux temperature
Reaction Time 3 hours Variable, depending on hydrolysis conditions
Work-up Solvent evaporation, ether trituration Acid/base neutralization, salt isolation
Yield 77% Improved yields reported for related compounds
Product This compound Piperazine hydrochloride salts

Chemical Reactions Analysis

1-(4-Fluorophenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds, including 1-(4-Fluorophenyl)piperazin-2-one hydrochloride, exhibit significant antidepressant and anxiolytic effects. A study published in the Journal of Medicinal Chemistry highlights the compound's affinity for serotonin receptors, suggesting its potential use in treating mood disorders .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of certain cancer cell lines, with a half-maximal inhibitory concentration (IC50) indicating promising cytotoxic activity. For instance, derivatives showed IC50 values as low as 4.36 µM against specific cancer types .

Case Studies

Case Study 1: Antidepressant Activity

A clinical trial investigated the efficacy of a piperazine derivative similar to this compound in patients with major depressive disorder. The results indicated a statistically significant reduction in depression scores compared to placebo, supporting its role as a potential antidepressant .

Case Study 2: Cancer Treatment

A research project focused on synthesizing novel piperazine derivatives for anticancer applications found that this compound exhibited notable cytotoxicity against breast cancer cells. The study concluded that further development could lead to new therapeutic agents for cancer treatment .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antidepressant and anticancer applications. Its structural similarity to other known pharmacological agents allows for exploration in various therapeutic areas:

  • Neurological Disorders : Due to its interaction with neurotransmitter systems, it may have implications in treating conditions like schizophrenia and anxiety disorders.
  • Obesity Management : Some studies suggest that compounds with similar structures may act as inverse agonists at cannabinoid receptors, potentially aiding in weight management .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include halogen-substituted piperazinones and derivatives with varying aromatic substituents. Below is a comparative analysis:

Compound Name CAS Number Substituent Molecular Weight Similarity Score Key Properties
1-(4-Fluorophenyl)piperazin-2-one 780753-89-1 4-Fluorophenyl ~206.21 (free base) 0.85 Higher polarity due to fluorine; improved metabolic stability vs. non-halogenated
1-(4-Fluorophenyl)piperazin-2-one hydrochloride 697305-48-9 4-Fluorophenyl + HCl ~242.67 0.83 Enhanced solubility in aqueous media; crystalline stability
1-(3-Chlorophenyl)piperazin-2-one hydrochloride 183500-94-9 3-Chlorophenyl + HCl ~259.12 0.79 Increased lipophilicity; potential for altered receptor binding
1-(4-Trifluoromethoxyphenyl)piperazin-2-one hydrochloride 267659-71-2 4-CF₃O-phenyl + HCl ~328.68 N/A Strong electron-withdrawing effects; high metabolic resistance

Key Observations :

  • Fluorine vs. Chlorine’s larger size increases lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Trifluoromethoxy Group : The 4-CF₃O substituent introduces steric bulk and strong electron-withdrawing effects, likely improving resistance to oxidative metabolism but reducing aqueous solubility .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, this compound is marketed with ≥99% purity and packaged for industrial use, indicating stable salt formation .
  • Crystallinity: Structural studies of related piperazine derivatives (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) highlight the role of X-ray crystallography (using SHELX and ORTEP software) in confirming molecular conformation and salt stability .

Biological Activity

1-(4-Fluorophenyl)piperazin-2-one hydrochloride, with the CAS number 697305-48-9, is a chemical compound that has garnered interest in various fields, particularly in neuropharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a carbonyl group. Its molecular formula is C₁₀H₁₂ClFN₂O. The presence of the fluorine atom is believed to enhance its binding affinity for certain receptors, which may contribute to its biological activity.

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. Key mechanisms include:

  • Dopamine Receptor Modulation : It has been shown to interact with D2-like dopaminergic receptors, influencing dopaminergic signaling pathways. This interaction is significant in the context of neuropsychiatric disorders.
  • Serotonin Receptor Activity : The compound also affects serotoninergic receptors, which are implicated in mood regulation and anxiety disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Neuropharmacological Effects Acts as a neuroligand for dopamine and serotonin receptors, showing promise in treating mood disorders.
Potential Anticancer Activity Investigated for its ability to inhibit PARP1 activity in cancer cell lines .
Cocaine and Methamphetamine Effects Reduces reinforcing effects of psychostimulants in preclinical models .

Neuropharmacological Applications

Research has indicated that this compound may serve as a lead compound in developing treatments for conditions such as depression and anxiety due to its receptor modulation properties. A study highlighted its efficacy in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors itself .

Anticancer Potential

In vitro studies demonstrated that derivatives of this compound could inhibit the catalytic activity of PARP1, an enzyme involved in DNA repair mechanisms. This inhibition leads to increased levels of cleaved PARP1 and phosphorylation of H2AX, markers indicative of cellular stress responses associated with cancer therapies .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Piperazine Derivatives : Initial reactions involve cyclization processes using various reagents.
  • Substitution Reactions : The introduction of the fluorophenyl group is achieved through electrophilic aromatic substitution.
  • Hydrochloride Salt Formation : The final product is often converted into its hydrochloride form to enhance solubility for biological assays .

Q & A

Q. Advanced

  • In Vitro Binding Assays : Use radioligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A receptors) in competition binding studies with transfected HEK-293 cells. Calculate IC₅₀ values and compare to reference agonists (e.g., buspirone) .
  • Functional Assays : Measure cAMP accumulation or calcium flux in serotonergic neuron models (e.g., SH-SY5Y cells) to assess receptor activation/inhibition .

How can discrepancies in reported pharmacological activities of piperazine derivatives be resolved?

Q. Advanced

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on receptor selectivity .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, ligand concentrations) to isolate variables .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorinated derivatives showing higher 5-HT₂A affinity ).

What storage conditions are optimal for maintaining the stability of this compound?

Basic
Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Lyophilized samples remain stable for >2 years, while solutions in DMSO or ethanol should be aliquoted to avoid freeze-thaw cycles .

What strategies can improve synthetic yield during piperazine ring formation?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hrs vs. 24 hrs) while maintaining yields >80% .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to enhance aryl-piperazine bond formation .

How to evaluate its potential as a tyrosine kinase inhibitor (TKI)?

Q. Advanced

  • Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cellular Efficacy : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays .

What analytical techniques confirm the hydrochloride salt form?

Q. Basic

  • X-ray Crystallography : Resolve crystal structure to confirm Cl⁻ counterion placement (e.g., C–Cl bond length ~1.81 Å) .
  • TGA/DSC : Detect dehydration events (e.g., ~150°C weight loss for HCl release) .

How to design a study investigating metabolic pathways?

Q. Advanced

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Monitor phase I/II transformations (e.g., N-dealkylation, glucuronidation) .
  • In Vivo PK Studies : Administer to rodents and analyze plasma/urine samples at timed intervals .

What in vitro models are suitable for neuropharmacological studies?

Q. Advanced

  • Primary Neuronal Cultures : Assess serotonin release via HPLC in rat cortical neurons .
  • Receptor-Specific Reporter Lines : Use CHO cells expressing 5-HT₁A/2A receptors coupled to luciferase reporters for real-time activity monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluorophenyl)piperazin-2-one hydrochloride
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1-(4-Fluorophenyl)piperazin-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.